Org 27569

描述

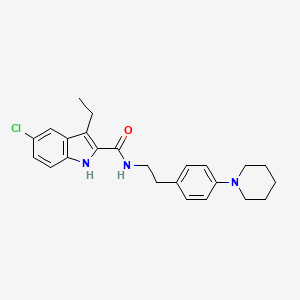

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (CECPC) is a synthetic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. CECPC is a derivative of indole-2-carboxamide, which is a heterocyclic compound that has been used in a variety of different studies. CECPC has a unique structure that allows it to interact with a variety of proteins and receptors in the body, making it a potential therapeutic agent for a variety of diseases.

科学研究应用

大麻素CB1受体的变构调节

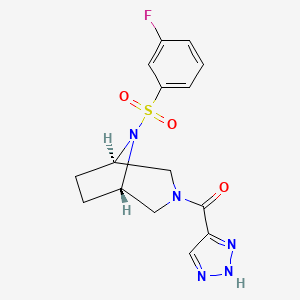

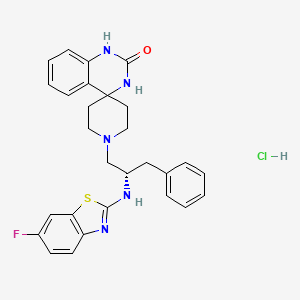

Org 27569是一种有效的选择性大麻素CB1受体负变构调节剂 {svg_1}. 它与CB1受体靶标上的一个调节位点结合,引起构象变化,从而提高CB1激动剂的结合亲和力 {svg_2}.

结构动力学和能量学

This compound已被用于研究大麻素受体CB1变构失活的结构动力学和能量学基础 {svg_3}. 该化合物与CB1上的独特变构位点结合,可以单独起作用(无需激动剂共结合) {svg_4}.

G蛋白信号

This compound对CB1有特殊的影响,它同时增加激动剂结合,减少G蛋白激活,并诱导偏向信号 {svg_5}. 这表明this compound稳定后的CB1结构与拮抗剂或激动剂稳定后的CB1结构不同且独特 {svg_6}.

偏向信号

This compound诱导偏向信号,这种现象是指不同的配体与同一受体结合会选择性地引发不同的信号通路 {svg_7}. 这被称为功能选择性或偏向信号 {svg_8}.

GPCR构象的检测

使用this compound提供了一种独特的方法来检测以前未识别的GPCR构象 {svg_9}. 由于它是变构结合,this compound可能使用不同的机制作用于CB1 {svg_10}.

激动剂结合的增加

已发现this compound与受体结合时会增加激动剂结合 {svg_11}. 这表明该化合物可能潜在地增强作用于同一受体的其他药物的有效性 {svg_12}.

作用机制

Target of Action

Org 27569, also known as ab120342, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, ORG-27569, or Org27569, is a potent and selective negative allosteric modulator of the cannabinoid CB1 receptor . The CB1 receptor is a G protein-coupled receptor (GPCR) found predominantly in the central nervous system .

Mode of Action

Studies suggest that this compound binds to a regulatory site on the CB1 receptor, causing a conformational change that increases the binding affinity of CB1 agonists such as CP 55,940, while decreasing the binding affinity of CB1 antagonists or inverse agonists such as rimonabant . While this compound increases the ability of cb1 agonists to bind to the receptor, it decreases their efficacy at stimulating second messenger signaling once bound .

Biochemical Pathways

The CB1 receptor is expressed presynaptically and is activated via retrograde neurotransmission, in which endocannabinoids are released from the postsynaptic neuron, traverse the synapse, and bind to the orthosteric site on CB1, ultimately inhibiting the release of other neurotransmitters . This compound, as an allosteric modulator, likely uses a different mechanism to act on CB1 .

Result of Action

In practice, this compound behaves as an insurmountable antagonist of CB1 receptor function . It has been found to inhibit CB1 receptor antagonist efficacy in vitro . This unique signaling profile of this compound could potentially offer reduced on-target adverse effects .

属性

IUPAC Name |

5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFZDNYNXFMRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660764 | |

| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868273-06-7 | |

| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868273-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ORG-27569 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Org-27569 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YW2S3Z2CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)

![4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide](/img/structure/B609691.png)

![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)

![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)